molecular formula C26H27N3O2S2 B11979542 (5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11979542
M. Wt: 477.6 g/mol
InChI Key: RKCBGJMLPCFMAH-HAHDFKILSA-N
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Description

The compound (5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and an isopropoxy-methylphenyl group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and phenyl groups. The final step involves the addition of the isopropoxy-methylphenyl group under controlled conditions to ensure the desired configuration and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the fine-tuning of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether or thiol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.

Medicine

In medicine, the compound could be studied for its potential pharmacological properties. Its unique structure might interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups and their arrangement. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-5-13-28-25(30)23(33-26(28)32)15-20-16-29(21-9-7-6-8-10-21)27-24(20)19-11-12-22(18(4)14-19)31-17(2)3/h6-12,14-17H,5,13H2,1-4H3/b23-15-

InChI Key

RKCBGJMLPCFMAH-HAHDFKILSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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